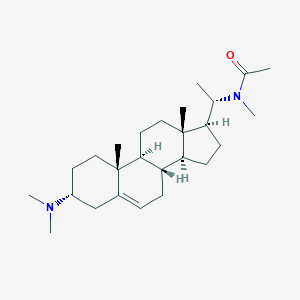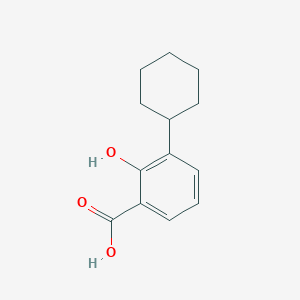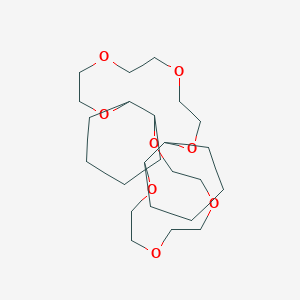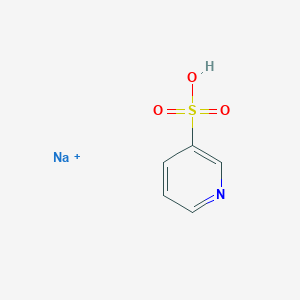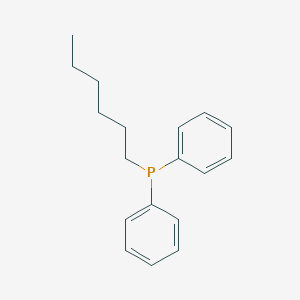
Hexyldiphenylphosphine
Vue d'ensemble
Description
Hexyldiphenylphosphine (HDPP) is a chemical compound that belongs to the family of phosphines. It is a colorless liquid that is commonly used in scientific research due to its unique properties. HDPP is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of Hexyldiphenylphosphine is still under investigation. However, it is believed that this compound can act as a nucleophile, due to the presence of the phosphine group. This nucleophilic behavior allows this compound to form stable complexes with transition metals, which can then participate in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can be toxic to aquatic organisms at high concentrations. Therefore, proper handling and disposal of this compound are necessary to prevent environmental contamination.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyldiphenylphosphine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can also form stable complexes with transition metals, which can be used in various catalytic reactions. However, this compound has some limitations as well. It can be toxic to aquatic organisms, and its mechanism of action is still under investigation.
Orientations Futures
There are numerous future directions for the research on Hexyldiphenylphosphine. One possible direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of various analytical techniques, such as X-ray crystallography and NMR spectroscopy. Another possible direction is to explore the use of this compound in new catalytic reactions, such as asymmetric catalysis. Finally, the environmental impact of this compound should be investigated further, and proper disposal methods should be developed to prevent environmental contamination.
Conclusion:
In conclusion, this compound is a unique compound that has numerous applications in scientific research. Its synthesis method is well-established, and its mechanism of action is still under investigation. This compound can form stable complexes with transition metals, which can be used in various catalytic reactions. However, this compound can be toxic to aquatic organisms, and its environmental impact should be investigated further. There are numerous future directions for the research on this compound, which could lead to new discoveries in organometallic chemistry and organic synthesis.
Applications De Recherche Scientifique
Hexyldiphenylphosphine has numerous applications in scientific research. It is commonly used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalytic reactions, such as cross-coupling reactions and olefin metathesis. This compound has also been used as a reducing agent in organic synthesis, where it can reduce various functional groups, such as ketones and aldehydes.
Propriétés
Numéro CAS |
18298-00-5 |
|---|---|
Formule moléculaire |
C18H23P |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
hexyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
Clé InChI |
WHNGQRQJGDUZPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
18298-00-5 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
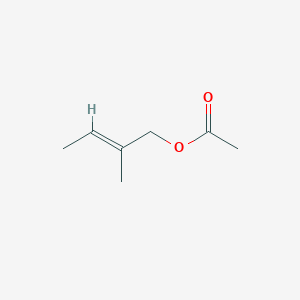

![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)
![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)
![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
